ethyl 4-[4-amino-5-(cyclohexylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate
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Overview
Description
Ethyl 4-(4-amino-5-(cyclohexylcarbamoyl)-2-thioxothiazol-3(2H)-yl)benzoate is a complex organic compound that features a unique thioxothiazole ring structure
Preparation Methods
The synthesis of ethyl 4-[4-amino-5-(cyclohexylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include formamide, formic acid, urea, thiourea, and various acylating agents . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Ethyl 4-(4-amino-5-(cyclohexylcarbamoyl)-2-thioxothiazol-3(2H)-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Ethyl 4-(4-amino-5-(cyclohexylcarbamoyl)-2-thioxothiazol-3(2H)-yl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of ethyl 4-[4-amino-5-(cyclohexylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The thioxothiazole ring can interact with active sites, potentially inhibiting or modifying enzyme activity. The compound’s structure allows it to form stable complexes with proteins, affecting their function and activity .
Comparison with Similar Compounds
Ethyl 4-(4-amino-5-(cyclohexylcarbamoyl)-2-thioxothiazol-3(2H)-yl)benzoate can be compared with other thioxothiazole derivatives and benzoate compounds. Similar compounds include:
Ethyl 4-aminobenzoate: Known for its use as a local anesthetic.
Properties
IUPAC Name |
ethyl 4-[4-amino-5-(cyclohexylcarbamoyl)-2-sulfanylidene-1,3-thiazol-3-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-2-25-18(24)12-8-10-14(11-9-12)22-16(20)15(27-19(22)26)17(23)21-13-6-4-3-5-7-13/h8-11,13H,2-7,20H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVVZEOGIXBKJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NC3CCCCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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